4-((4-Fluorophenyl)sulfonyl)morpholine
Overview
Description
“4-((4-Fluorophenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C10H12FNO3S . It is a complex organic molecule that contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a sulfonyl group, which is further connected to a fluorophenyl group . The exact 3D conformation of the molecule can vary depending on its environment and the presence of other molecules .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of approximately 245.271 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 370.7±52.0 °C at 760 mmHg, and a flash point of 178.0±30.7 °C . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Antibacterial and Antifungal Properties
4-(Phenylsulfonyl)morpholine, a class of sulfonamides, has demonstrated notable antimicrobial properties. Studies have shown its effectiveness in modulating antibiotic activity against multidrug-resistant strains of various microorganisms, including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. This compound significantly enhances the efficacy of certain antibiotics, such as amikacin against Pseudomonas aeruginosa, indicating its potential as a supportive treatment in antibiotic resistance cases (Oliveira et al., 2015).
Application in Chemical Synthesis
The compound has been utilized in the synthesis of various derivatives with promising antimicrobial activity. For instance, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, were synthesized, showing potent antimicrobial properties. This highlights the role of 4-(Phenylsulfonyl)morpholine in the development of new antibiotics (Janakiramudu et al., 2017).
Potential in Polymer Research
In the field of polymer science, derivatives of 4-fluorophenylsulfonyl have been explored. For example, methyl morpholinium-functionalized poly(ether sulfone) was synthesized for potential use as an anion exchange membrane in alkaline fuel cells. This application demonstrates the compound's utility in advancing materials science, particularly in energy technologies (Hahn et al., 2013).
Development of Anti-Cancer Agents
Further research has explored its application in the synthesis of nonsteroidal antiandrogen compounds, which are important in the treatment of prostate cancer. The ability to resolve these compounds for their active enantiomers underscores the importance of 4-fluorophenylsulfonyl derivatives in medicinal chemistry (Tucker & Chesterson, 1988).
Applications in NMR Spectroscopy
The compound's derivatives have also been studied for their N-S interactions using variable-temperature (1)H NMR spectroscopy. This research offers insights into the molecular dynamics and structural properties of N-arylsulfonyl morpholines, contributing to our understanding of molecular interactions in chemical and pharmaceutical contexts (Modarresi-Alam et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBBCISSYGDVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353837 | |
Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-23-3 | |
Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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